molecular formula C20H20N4O2S B10891323 (2Z)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one

(2Z)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one

Cat. No.: B10891323
M. Wt: 380.5 g/mol
InChI Key: JZYPUZVOOJXSDE-MFOYZWKCSA-N
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Description

The compound “(2Z)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one” is a complex organic molecule that features a unique combination of pyrazole, thiazole, and benzoxadiazocin structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, starting with the preparation of the individual heterocyclic components. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. The thiazole ring can be formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

The final assembly of the compound may involve a series of condensation reactions to link the pyrazole, thiazole, and benzoxadiazocin rings. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale reactions, ensuring the availability of starting materials, and implementing purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The pyrazole and thiazole rings can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the benzoxadiazocin ring, potentially leading to alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study the interactions of heterocyclic compounds with biological macromolecules such as proteins and nucleic acids.

Medicine

The compound’s potential medicinal applications could include its use as a lead compound for the development of new drugs. Its unique structure might exhibit biological activity against various targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its heterocyclic nature.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it might interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of three different heterocyclic rings, which may confer unique chemical and biological properties. This structural complexity can lead to diverse applications and make it a valuable compound for further research.

Properties

Molecular Formula

C20H20N4O2S

Molecular Weight

380.5 g/mol

IUPAC Name

(13Z)-13-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one

InChI

InChI=1S/C20H20N4O2S/c1-4-23-12(2)13(11-21-23)9-17-18(25)24-15-10-20(3,22-19(24)27-17)26-16-8-6-5-7-14(15)16/h5-9,11,15H,4,10H2,1-3H3/b17-9-

InChI Key

JZYPUZVOOJXSDE-MFOYZWKCSA-N

Isomeric SMILES

CCN1C(=C(C=N1)/C=C\2/C(=O)N3C4CC(N=C3S2)(OC5=CC=CC=C45)C)C

Canonical SMILES

CCN1C(=C(C=N1)C=C2C(=O)N3C4CC(N=C3S2)(OC5=CC=CC=C45)C)C

Origin of Product

United States

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